molecular formula C17H18N2O3S2 B2648229 Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686770-98-9

Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2648229
CAS No.: 686770-98-9
M. Wt: 362.46
InChI Key: VBWRHTTXTWPFSX-UHFFFAOYSA-N
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Description

Historical Development and Significance of Thienopyrimidine Scaffold

The thienopyrimidine scaffold emerged as a pharmacologically significant heterocycle following early discoveries of its bioisosteric resemblance to purine bases. Initial studies in the 2010s highlighted its potential in inhibiting enzymes such as human farnesyl pyrophosphate synthase (hFPPS), with thienopyrimidine-based bisphosphonates demonstrating nanomolar inhibitory activity. By 2019, comprehensive reviews underscored its broad therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The structural adaptability of thienopyrimidines enabled their integration into diverse drug discovery programs, particularly as tyrosine kinase and phosphodiesterase 4 (PDE4) inhibitors. The compound of interest, Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, reflects advancements in functionalizing the core scaffold to optimize target binding and pharmacokinetic properties.

Structural Classification of Thieno[3,2-d]pyrimidines

Thienopyrimidines exist in three isomeric forms based on the fusion positions of the thiophene and pyrimidine rings: thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines. The [3,2-d] isomer, as seen in the target compound, features a thiophene ring fused to the pyrimidine at positions 3 and 2 (Table 1). This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets.

Table 1: Structural Comparison of Thienopyrimidine Isomers

Isomer Fusion Positions Key Substitution Sites Example Derivatives
Thieno[2,3-d]pyrimidine C2-Thiophene, C3-Pyrimidine Positions 2, 4, 6 EGFR inhibitors
Thieno[3,2-d]pyrimidine C3-Thiophene, C2-Pyrimidine Positions 2, 3, 7 Target compound, PDE4 inhibitors
Thieno[3,4-d]pyrimidine C3-Thiophene, C4-Pyrimidine Positions 1, 3, 5 Antiviral agents

The target compound’s structure includes a tetrahydrothieno[3,2-d]pyrimidin-4-one core, which introduces partial saturation to reduce metabolic susceptibility while retaining hydrogen-bonding capacity via the ketone group. The phenyl substituent at position 3 enhances hydrophobic interactions, whereas the ethyl propanoate moiety at position 2 improves solubility and bioavailability.

Bioisosterism with Purine Bases and Pharmacological Implications

Thienopyrimidines serve as bioisosteres of adenine, mimicking its hydrogen-bonding and steric profiles while offering enhanced metabolic stability due to sulfur incorporation. The sulfur atom in the thiophene ring increases lipophilicity and modulates electronic properties, enabling interactions with ATP-binding pockets in kinases. For example, thieno[2,3-d]pyrimidine derivatives inhibit EGFR tyrosine kinase by competitively binding to the ATP site, with IC50 values as low as 0.007 μM. In the target compound, the thioether linkage at position 2 introduces conformational flexibility, potentially facilitating interactions with cysteine residues in enzyme active sites.

Position in Heterocyclic Medicinal Chemistry

Thienopyrimidines occupy a unique niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding (via pyrimidine nitrogens) and hydrophobic interactions (via the thiophene ring). Their synthesis often involves multicomponent reactions, such as the Gewald reaction for thiophene formation, followed by cyclocondensation with urea or thiourea derivatives to construct the pyrimidine ring. Recent innovations include tandem cyclization-desilylation strategies to introduce halogen substituents, as demonstrated in the synthesis of iodinated thienopyrimidines. The target compound’s tetrahydro modification aligns with trends in reducing aromaticity to mitigate toxicity while preserving activity, a strategy employed in PDE4 inhibitors.

The structural diversity of thienopyrimidines is exemplified by their application across therapeutic areas:

  • Anticancer agents : Inhibition of EGFR, VEGFR, and PDGFR kinases via competitive ATP binding.
  • Anti-infectives : Disruption of bacterial DNA gyrase and viral protease activity.
  • Anti-inflammatory agents : Suppression of TNF-α and PDE4-mediated cytokine release.

Properties

IUPAC Name

ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-22-16(21)11(2)24-17-18-13-9-10-23-14(13)15(20)19(17)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWRHTTXTWPFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, differing in substituents and functional groups, which influence their physicochemical and biological properties.

Key Structural Analogues and Their Properties

Compound Name Molecular Formula (Mr) Yield (%) Melting Point (°C) Key Substituents/Modifications Source
This compound (Target) C₁₇H₁₈N₂O₃S₂ (386.47 g/mol) N/A N/A Ethyl propanoate thioether, phenyl at C3 N/A
N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (278) C₂₀H₁₈N₄O₄S₂ (410.51 g/mol) 14 243 Acetamide linked to 4-methylpyridine
2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4) C₂₅H₂₁F₃N₄O₄S₃ (594.64 g/mol) 48 N/A 3,5-Dimethoxybenzyl at C3, benzothiazole-acetamide
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) C₁₂H₁₆N₂O₃S₂ (324.40 g/mol) N/A N/A Thietan-3-yloxy group at C4, methyl at C6
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N/A N/A N/A 6-Methylbenzothiazole-acetamide

Pharmacological and ADMET Considerations

  • Compound 266 (C₂₉H₂₃FN₆O₂S₃, Mr 602.72 g/mol): Incorporates a fluorophenyl-imidazole group, likely enhancing selectivity for CK1δ via hydrophobic interactions .

Biological Activity

Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a phenyl substituent and an ethyl ester functional group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Study Findings : Several studies have demonstrated that thiazolidine derivatives possess antibacterial and antifungal activities. In particular, compounds with the thiazolidine moiety have shown effectiveness against various strains of bacteria and fungi .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Research indicates that certain thieno[3,2-d]pyrimidine derivatives can modulate neurotransmitter systems involved in seizure activity:

  • Case Studies : El-Azab et al. (2013) reported that related compounds exhibited significant anticonvulsant effects in animal models. The mechanism is believed to involve GABAergic pathways .

Antitumor Activity

There is emerging evidence supporting the antitumor potential of this compound:

  • Research Overview : Al-Suwaidan et al. (2016) highlighted that derivatives of related structures showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Additional Biological Activities

Other notable biological activities include:

  • Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases.
  • Cholesterol Modulation : Certain derivatives have been investigated for their ability to increase HDL cholesterol levels, indicating potential cardiovascular benefits .

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityReferenceFindings
AntimicrobialPandey et al., 2009Effective against various bacterial strains
AnticonvulsantEl-Azab et al., 2013Significant reduction in seizure frequency in models
AntitumorAl-Suwaidan et al., 2016Cytotoxic effects on cancer cell lines
AntioxidantVarious studiesPotential protective effects against oxidative damage
Cholesterol ModulationDeshmukh & Dhongade, 2004Increase in HDL levels observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the pyrimidine core . Optimization includes adjusting solvent polarity, temperature (reflux vs. room temperature), and catalyst selection (e.g., acid/base ratios). Yields can be improved by isolating intermediates like azomethine derivatives before cyclization.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thioether proton (δ ~4.5–5.0 ppm) and the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .
  • IR : Confirmation of the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and thioester (C=S) at ~600–700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₆H₁₆N₂O₃S₂ (calculated exact mass: 348.06 g/mol).

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates for functionalization at the 2-thio or 4-oxo positions .
  • Docking Studies : Molecular dynamics simulations can model interactions with biological targets (e.g., tyrosinase or kinases) using software like AutoDock Vina. For example, thieno[3,2-d]pyrimidine derivatives show affinity for purine-binding enzymes due to structural mimicry .
  • Table 1 : Example computational parameters for DFT optimization (B3LYP/6-31G* basis set):
ParameterValue
Gibbs Free Energy (ΔG)-245.8 kJ/mol
HOMO-LUMO Gap4.2 eV

Q. How can contradictory biological activity data (e.g., anticancer vs. antiviral) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Test compound purity (HPLC ≥95%) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
  • Selectivity Index (SI) : Calculate IC₅₀ ratios between target cells (e.g., HeLa) and non-target cells (e.g., HEK293) to distinguish nonspecific toxicity .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected (e.g., apoptosis vs. viral replication inhibition).

Q. What strategies improve regioselectivity during functionalization of the thieno[3,2-d]pyrimidine core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to activate the 2-thio site for nucleophilic substitution .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at the 3-phenyl group, leveraging steric hindrance to control regiochemistry .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the phenyl group (3-position) and ethyl ester (propanoate chain) .
  • Table 2 : Example SAR data for anti-tyrosinase activity:
DerivativeR-GroupIC₅₀ (µM)
Parent-H12.3
Derivative A-NO₂8.7
Derivative B-OCH₃15.9
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across derivatives (p < 0.05 significance threshold).

Q. What experimental controls are essential in assessing reaction scalability?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., cyclization vs. condensation) .
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., dimerization of intermediates) and adjust stoichiometry or solvent polarity.

Contradiction & Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for ethanol) and catalyst activation (e.g., acetic acid pre-treatment) .
  • Reaction Monitoring : Use inline NMR or HPLC to optimize reaction termination points and minimize decomposition.

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